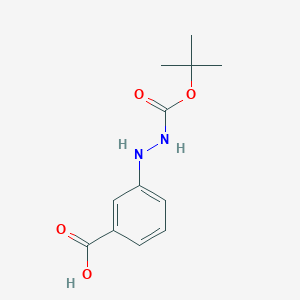

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Übersicht

Beschreibung

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid typically involves the reaction of 3-nitrobenzoic acid with tert-butyl carbazate under specific conditions. The reaction proceeds through the following steps:

Reduction of 3-nitrobenzoic acid: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Formation of hydrazide: The resulting amine reacts with tert-butyl carbazate to form the hydrazide derivative.

Hydrolysis: The hydrazide is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

The compound 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (CAS No. 156899-02-4) is a versatile chemical with significant applications in organic synthesis, medicinal chemistry, and biological research. This article will explore its scientific research applications, including detailed case studies and data tables to illustrate its utility.

Organic Synthesis

This compound is primarily utilized as a building block in the synthesis of more complex organic molecules. Its hydrazine group allows for a variety of chemical transformations, including:

- Dipeptide Synthesis : It serves as a coupling reagent in the synthesis of dipeptides, enhancing amide formation without the need for additional bases.

- Deprotection Reactions : The compound is effective for the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides under high-temperature conditions using ionic liquids.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly due to its ability to interact with biological targets:

- Antioxidant Activity : In vitro studies have shown that it can reduce oxidative stress markers in human fibroblasts, indicating potential use as an antioxidant agent.

- Anti-inflammatory Properties : Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated a reduction in pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.

Biological Research

The hydrazine functional group contributes to the compound's ability to form complexes with metal ions and interact with biomolecules such as proteins and nucleic acids, which is crucial for various biochemical applications.

Industrial Applications

In addition to laboratory research, the compound is also explored for its potential in producing specialty chemicals and materials, highlighting its relevance beyond academic settings.

Case Study 1: Antioxidant Effects

A study assessed the effects of this compound on oxidative stress in human fibroblasts. The results indicated a significant reduction in reactive oxygen species (ROS), supporting its application as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the compound's anti-inflammatory properties using LPS-stimulated macrophages. The findings revealed that treatment with the compound led to decreased levels of pro-inflammatory cytokines, reinforcing its potential therapeutic role in inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Organic Synthesis | Used as a building block for complex molecules and dipeptide synthesis | Enhanced amide formation without base addition |

| Medicinal Chemistry | Investigated for antioxidant and anti-inflammatory activities | Reduced ROS levels; decreased pro-inflammatory cytokines |

| Biological Research | Interaction with biomolecules and metal ions | Potential modulation of biochemical pathways |

| Industrial Applications | Production of specialty chemicals and materials | Diverse synthetic applications reported |

Wirkmechanismus

The mechanism of action of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

- 2-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

- 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Comparison

This compound is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. The position of the hydrazinyl group on the benzene ring influences its chemical behavior and applications .

Biologische Aktivität

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a compound known for its structural features and potential biological activities, has garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzoic acid moiety linked to a hydrazine derivative with a tert-butoxycarbonyl (Boc) protecting group. This configuration is significant for its reactivity and biological interactions.

The primary mechanism of action for this compound involves interactions with specific biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators of cellular pathways.

Target Enzymes

- Tyrosine Kinases : Many benzoic acid derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.

- Proteasome Pathways : Some studies suggest that derivatives can influence proteasomal activity, impacting protein degradation processes within cells .

Antimicrobial Activity

Research has indicated that hydrazine derivatives exhibit varying degrees of antimicrobial activity. For instance, related compounds have been tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

| Compound | Minimum Suppressive Concentration (MSC) |

|---|---|

| This compound | TBD (to be determined based on further studies) |

| Staphylococcus aureus ATCC 6538 | 12.5 mcg/mL |

| Escherichia coli ATCC 25922 | 6.3 mcg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that it may induce apoptosis through the activation of specific signaling pathways. For example, studies on similar hydrazone compounds have shown significant cytotoxicity against Hep-G2 and A2058 cell lines without affecting normal fibroblasts .

Case Studies and Research Findings

- Inhibition of Tyrosine Kinase Activity : A study demonstrated that benzoic acid derivatives could inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to cell cycle arrest in cancer cells.

- Proteasome Activation : Another investigation highlighted the ability of benzoic acid derivatives to enhance proteasomal activity, which is critical for maintaining cellular homeostasis and regulating apoptosis .

- Antiviral Properties : Some hydrazone derivatives have shown antiviral activity against strains such as H1N1 by inhibiting neuraminidase, suggesting potential applications in antiviral drug development .

Eigenschaften

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALBKMGURMIQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617127 | |

| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156899-02-4 | |

| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.